4-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
4-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound with the molecular formula C15H11ClN2O3 This compound is characterized by the presence of a chloro-substituted benzamide group and a methoxyphenyl-substituted oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reaction: The methoxyphenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Chlorination: The chloro group is introduced through chlorination reactions, typically using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the benzamide group through amidation reactions, where the amine group reacts with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted benzamides
Scientific Research Applications
4-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its ability to inhibit cyclooxygenase enzymes.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves the inhibition of cyclooxygenase enzymes, which are key enzymes in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects. The molecular targets include cyclooxygenase-1 and cyclooxygenase-2 enzymes, and the pathways involved are the arachidonic acid pathway and the prostaglandin synthesis pathway.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 4-chloro-N-(3-methoxyphenyl)benzamide
- 4-chloro-N-(2-methoxyphenyl)benzamide
Uniqueness
4-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and enhances its potential applications in materials science and medicinal chemistry. The combination of the chloro, methoxy, and oxadiazole groups provides a unique scaffold for further chemical modifications and optimization for specific applications.
Properties
Molecular Formula |
C16H12ClN3O3 |
---|---|
Molecular Weight |
329.74 g/mol |
IUPAC Name |
4-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-13-8-4-10(5-9-13)14-15(20-23-19-14)18-16(21)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) |
InChI Key |
PNBSFTNOQWZMAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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